2-Phenacylsulfanylacetonitrile 2-Phenacylsulfanylacetonitrile
Brand Name: Vulcanchem
CAS No.: 80737-85-5
VCID: VC14341321
InChI: InChI=1S/C10H9NOS/c11-6-7-13-8-10(12)9-4-2-1-3-5-9/h1-5H,7-8H2
SMILES:
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol

2-Phenacylsulfanylacetonitrile

CAS No.: 80737-85-5

Cat. No.: VC14341321

Molecular Formula: C10H9NOS

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

2-Phenacylsulfanylacetonitrile - 80737-85-5

Specification

CAS No. 80737-85-5
Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
IUPAC Name 2-phenacylsulfanylacetonitrile
Standard InChI InChI=1S/C10H9NOS/c11-6-7-13-8-10(12)9-4-2-1-3-5-9/h1-5H,7-8H2
Standard InChI Key ZXNWVZRDLOLZFL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)CSCC#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Phenacylsulfanylacetonitrile (IUPAC name: 2-((2-oxo-2-phenylethyl)thio)acetonitrile) consists of:

  • A phenacyl group (C₆H₅CO-) attached to a sulfur atom.

  • A sulfanyl bridge (-S-) connecting the phenacyl group to an acetonitrile unit (CH₂CN).

The molecular formula is C₁₀H₉NOS, with a molecular weight of 191.25 g/mol. Key structural features include:

  • Aromatic ring (C₆H₅) contributing to hydrophobic interactions.

  • Ketone group (C=O) enhancing electrophilicity.

  • Nitrile group (-C≡N) enabling nucleophilic additions or cyclization reactions .

Spectral Characterization

While direct spectral data for 2-Phenacylsulfanylacetonitrile are unavailable, analogs like phenylthioacetonitrile (CAS 5219-61-4) provide insights:

  • IR Spectroscopy: Strong absorption bands at ~2,250 cm⁻¹ (C≡N stretch) and ~1,690 cm⁻¹ (C=O stretch) .

  • NMR: In phenylthioacetonitrile, the methylene protons adjacent to sulfur resonate at δ 3.8–4.2 ppm (¹H NMR), while the nitrile carbon appears at ~115 ppm (¹³C NMR) .

Synthesis and Reaction Pathways

Thiol-Acetonitrile Coupling

A plausible method involves reacting 2-Mercapto-1-phenylethanone (CAS 2462-02-4) with chloroacetonitrile under basic conditions:

C₆H₅COCH₂SH + ClCH₂CN → C₆H₅COCH₂SCH₂CN + HCl\text{C₆H₅COCH₂SH + ClCH₂CN → C₆H₅COCH₂SCH₂CN + HCl}

This reaction mirrors protocols described in patents such as EP1800673 A2, where thiols are alkylated with nitrile-containing electrophiles .

Alternative Pathway: Sulfur Nucleophiles

Phenylthioacetonitrile (CAS 5219-61-4) can be functionalized by introducing a phenacyl group via Friedel-Crafts acylation or nucleophilic substitution .

Optimization and Yield

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates solubility of intermediates .

  • Catalyst: Triethylamine or potassium carbonate enhances deprotonation of the thiol group .

  • Yield: Analogous reactions report yields of 56–90%, depending on purification methods .

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource Compound
Molecular Weight191.25 g/molCalculated
Density~1.18 g/cm³Analogous to
Melting Point23–24°C (precursor )2-Mercapto-1-phenylethanone
Boiling PointNot reported

Reactivity Profile

  • Nitrile Group: Undergoes hydrolysis to carboxylic acids or reduction to amines.

  • Sulfanyl Bridge: Susceptible to oxidation, forming sulfoxides or sulfones.

  • Phenacyl Group: Participates in condensation reactions, e.g., with amines to form imines .

Applications in Organic Synthesis

Pharmaceutical Intermediates

2-Phenacylsulfanylacetonitrile serves as a precursor for:

  • Thiazole Derivatives: Cyclization with thioamides yields bioactive heterocycles, as seen in antimalarial agents .

  • Sulfur-Containing Drugs: The sulfanyl group enhances membrane permeability in prodrugs .

Material Science

  • Ligand Design: The nitrile and sulfur atoms coordinate to transition metals, enabling catalysis .

  • Polymer Modifiers: Incorporated into acrylonitrile copolymers to improve thermal stability .

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